molecular formula C5H10BrNa3O8P2 B610093 Phosphostim Sodium CAS No. 259793-78-7

Phosphostim Sodium

Cat. No.: B610093
CAS No.: 259793-78-7
M. Wt: 408.95
InChI Key: GEPIOVCKTFYBAA-UHFFFAOYSA-K
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Description

Phosphostim, also known as IPH-1101, is a gamma9deta2 T lymphocytes agonist potentially for the treatment of renal cell carcinoma, HCV infection.

Scientific Research Applications

Voltage-Gated Sodium Channels in Neuroblastoma Cells

Phosphostim sodium's actions on voltage-gated sodium channels have been studied in neuroblastoma cells. This research focuses on how drugs like diphenylhydantoin and carbamazepine, which may share similar properties to this compound, modulate sodium channels in these cells. The study demonstrates how these drugs affect sodium currents and the voltage dependence of sodium channel activation, providing insights into the mechanisms of sodium channel-selective anticonvulsants (Willow, Gonoi, & Catterall, 1985).

Sodium Clodronate in Prostate Cancer

The use of sodium clodronate, a bisphosphonate similar to this compound, has been evaluated in the context of prostate cancer. This study highlights the potential of sodium clodronate in improving overall survival in men with metastatic prostate cancer, suggesting a role for sodium-based treatments in oncology (Dearnaley, Mason, Parmar, Sanders, & Sydes, 2009).

Treatment of Ectopic Calcifications

Research has explored the use of sodium thiosulfate as a treatment for ectopic calcifications in rare diseases like Hyperphosphatemic Familial Tumoral Calcinosis. The study sheds light on the potential therapeutic applications of sodium-based compounds in treating calcifications (Jost et al., 2016).

Phosphorylation of CaMK II, CREB, and ERK 1/2 in Macrophages

The effects of sodium houttuyfonate on the phosphorylation of CaMK II, CREB, and ERK 1/2, and the expression of c-Fos protein in macrophages have been studied. This research provides insights into how sodium compounds can influence key signaling pathways in immune cells (Wang et al., 2004).

Sodium Deoxycholate for Cell Types

The comparative efficacy of phosphatidylcholine formulation and isolated sodium deoxycholate for different cell types has been analyzed. This research offers valuable information on how sodium compounds can be used in cellular studies and treatments (Gupta et al., 2009).

Sodium Diphenylhydantoin in Wound Healing

The role of sodium diphenylhydantoin in promoting angiogenesis and collagen deposition in healing wounds has been examined. This study points to the potential use of sodium compounds in enhancing wound healing processes (Dacosta et al., 1998).

Sodium Phytate Dentifrice Formulation

A clinical trial evaluated the stain removal efficacy of a sodium phytate-containing dentifrice, highlighting the application of sodium compounds in dental care (Milleman et al., 2018).

Properties

CAS No.

259793-78-7

Molecular Formula

C5H10BrNa3O8P2

Molecular Weight

408.95

IUPAC Name

trisodium;[(4-bromo-3-hydroxy-3-methylbutoxy)-oxidophosphoryl] phosphate

InChI

InChI=1S/C5H13BrO8P2.3Na/c1-5(7,4-6)2-3-13-16(11,12)14-15(8,9)10;;;/h7H,2-4H2,1H3,(H,11,12)(H2,8,9,10);;;/q;3*+1/p-3

InChI Key

GEPIOVCKTFYBAA-UHFFFAOYSA-K

SMILES

CC(CCOP(=O)([O-])OP(=O)([O-])[O-])(CBr)O.[Na+].[Na+].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

IPH-1101;  IPH 1101;  IPH1101;  Phosphostim;  Phosphostim Sodium

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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